![molecular formula C15H18N2O2 B249528 2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B249528.png)
2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol, commonly known as PMP-EtOH, is a chemical compound that has gained significant attention in scientific research due to its potential for use in various applications.
作用機序
The mechanism of action of PMP-EtOH is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes involved in cell growth and inflammation. Specifically, PMP-EtOH has been shown to inhibit the activity of protein kinase C (PKC) and phospholipase D (PLD), both of which are involved in cell signaling pathways that regulate cell growth and inflammation.
Biochemical and Physiological Effects:
PMP-EtOH has been found to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, PMP-EtOH has been found to inhibit the activity of certain enzymes involved in lipid metabolism. It has also been shown to increase the activity of certain antioxidant enzymes, which may help protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using PMP-EtOH in lab experiments is that it is relatively easy to synthesize and purify. Additionally, PMP-EtOH has been found to be relatively non-toxic, making it a potentially safe therapeutic agent. However, one limitation of using PMP-EtOH in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in various applications.
将来の方向性
There are several potential future directions for research on PMP-EtOH. One area of interest is the development of PMP-EtOH as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of PMP-EtOH and to optimize its use in various applications. Finally, there is potential for the development of new derivatives of PMP-EtOH with improved therapeutic properties.
合成法
PMP-EtOH is synthesized through a multistep process that involves the reaction of 2-(4-hydroxyphenoxy)ethanol with 3-pyridinemethanamine. The reaction is catalyzed by a base, such as potassium carbonate, and occurs under reflux conditions. The resulting product is then purified through column chromatography to obtain pure PMP-EtOH.
科学的研究の応用
PMP-EtOH has been found to have potential as a therapeutic agent in various scientific research applications. It has been shown to inhibit the growth of cancer cells, particularly breast cancer cells, by inducing apoptosis. Additionally, PMP-EtOH has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
特性
製品名 |
2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol |
|---|---|
分子式 |
C15H18N2O2 |
分子量 |
258.32 g/mol |
IUPAC名 |
2-[4-[(pyridin-3-ylmethylamino)methyl]phenoxy]ethanol |
InChI |
InChI=1S/C15H18N2O2/c18-8-9-19-15-5-3-13(4-6-15)10-17-12-14-2-1-7-16-11-14/h1-7,11,17-18H,8-10,12H2 |
InChIキー |
FKZPCHZVVHPULJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNCC2=CC=C(C=C2)OCCO |
正規SMILES |
C1=CC(=CN=C1)CNCC2=CC=C(C=C2)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



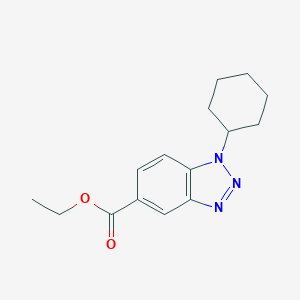
![N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B249447.png)
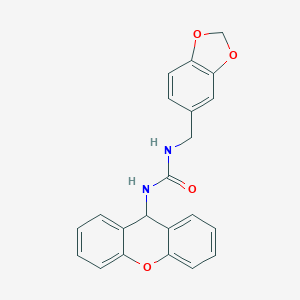
![3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid](/img/structure/B249449.png)
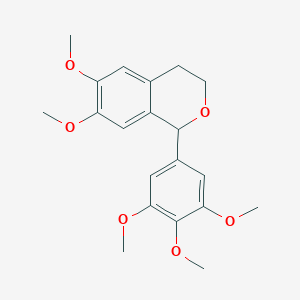
![N-[2-(biphenyl-4-yloxy)ethyl]acetamide](/img/structure/B249454.png)
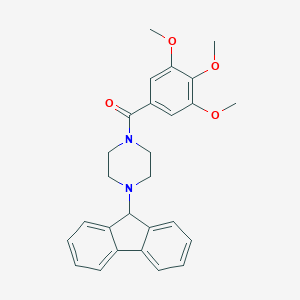
![Ethyl 3-[({2-[(2,6-dimethylanilino)carbonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B249460.png)
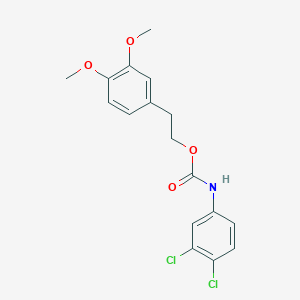
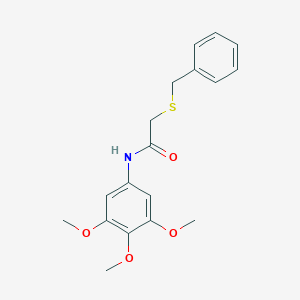
![2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)
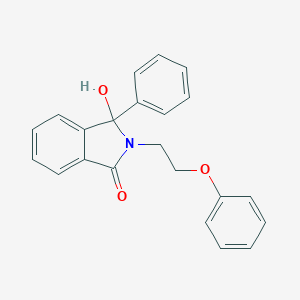
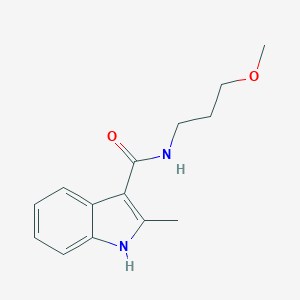
![N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B249476.png)